molecular formula C17H15N5OS B2685477 2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile CAS No. 690249-88-8

2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile

Cat. No. B2685477
CAS RN: 690249-88-8
M. Wt: 337.4
InChI Key: YXNKDKRANKTIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile is a chemical compound that has been widely studied in scientific research. It is known for its potential in various applications, including as an antifungal and anticancer agent.

Scientific Research Applications

2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile has been studied for its potential as an antifungal and anticancer agent. It has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, it has been found to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.

Mechanism of Action

The exact mechanism of action of 2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile is not fully understood. However, it is believed to inhibit the growth of fungi and cancer cells by interfering with DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile has minimal toxicity in normal cells, indicating its potential as a safe and effective antifungal and anticancer agent. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile in lab experiments is its potential as a safe and effective antifungal and anticancer agent. However, its synthesis method is complex and may require specialized equipment and expertise. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile. One area of interest is its potential as a treatment for drug-resistant fungal infections. Another area of interest is its potential as a treatment for various types of cancer, including breast cancer and lung cancer. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile involves the reaction of 4-(prop-2-en-1-yl)-1,2,4-triazol-3-thiol with 8-bromo-1-oxoquinoline-2-carbaldehyde in the presence of a base, followed by reaction with ethyl cyanoacetate. The resulting compound is then treated with hydrochloric acid to obtain the final product.

properties

IUPAC Name

2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-10-22-15(20-21-17(22)24-11-8-18)12-23-14-7-3-5-13-6-4-9-19-16(13)14/h2-7,9H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNKDKRANKTIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC#N)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.